BenchChemオンラインストアへようこそ!

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid

regioisomerism pharmacophore geometry synthetic handle

1‑Isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid (CAS 1086380‑68‑8; IUPAC: 1‑(1,2‑oxazol‑3‑yl)pyrrolidine‑3‑carboxylic acid) is a heterocyclic building block composed of a pyrrolidine ring N‑substituted at the 3‑position of an isoxazole and bearing a free carboxylic acid at the pyrrolidine 3‑position. Its molecular formula is C₈H₁₀N₂O₃ with a molecular weight of 182.18 g mol⁻¹.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1086380-68-8
Cat. No. B1391602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid
CAS1086380-68-8
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)C2=NOC=C2
InChIInChI=1S/C8H10N2O3/c11-8(12)6-1-3-10(5-6)7-2-4-13-9-7/h2,4,6H,1,3,5H2,(H,11,12)
InChIKeyFRRPMDVFPPQBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid (CAS 1086380‑68‑8) – Procurement‑Grade Chemical Identity & Baseline Specifications


1‑Isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid (CAS 1086380‑68‑8; IUPAC: 1‑(1,2‑oxazol‑3‑yl)pyrrolidine‑3‑carboxylic acid) is a heterocyclic building block composed of a pyrrolidine ring N‑substituted at the 3‑position of an isoxazole and bearing a free carboxylic acid at the pyrrolidine 3‑position . Its molecular formula is C₈H₁₀N₂O₃ with a molecular weight of 182.18 g mol⁻¹ . The compound is offered as a white to off‑white crystalline solid with a vendor‑certified purity of ≥98 % (HPLC) . Computed physicochemical descriptors include a topological polar surface area (TPSA) of 66.57 Ų, a calculated LogP of 0.5855, and four hydrogen‑bond acceptor sites, consistent with moderate aqueous solubility and permeability . The carboxylic acid moiety provides a synthetic handle for amide coupling, esterification, or functionalisation, while the isoxazole ring contributes to a privileged scaffold widely exploited in medicinal chemistry [1].

Why Analogue Substitution Is Not Advisable for 1-Isoxazol-3-ylpyrrolidine-3-carboxylic Acid


Although several regioisomeric and oxidation‑state variants share the same C₈H₁₀N₂O₃ or closely related molecular formula, they differ fundamentally in the attachment position of the pyrrolidine ring to the isoxazole core and in the oxidation state of the pyrrolidine ring . These structural variations alter the vector of the carboxylic acid, electronic distribution, hydrogen‑bonding topology, and ultimately the recognition by biological targets [1]. For instance, 3‑(1‑pyrrolidinyl)‑5‑isoxazolecarboxylic acid (CAS 133674‑49‑4) is a regioisomer that places the carboxylic acid on the isoxazole rather than the pyrrolidine; this single positional shift can reverse the directionality of key pharmacophoric features . Similarly, 1‑isoxazol‑3‑yl‑5‑oxopyrrolidine‑3‑carboxylic acid (CAS 914637‑56‑2) introduces a carbonyl at the pyrrolidine 5‑position, creating a lactam that alters conformational rigidity, H‑bond donor/acceptor counts, and metabolic stability . Generic substitution without verifying regio‑ and oxidation‑state identity therefore risks loss of target engagement or introduction of off‑target activity, particularly in projects where structure‑based design depends on precise geometry of the acid‑bearing pyrrolidine [1].

Quantitative Differentiation Evidence for 1-Isoxazol-3-ylpyrrolidine-3-carboxylic Acid vs. Closest Analogs


Regioisomeric Identity: Carboxylic Acid Resides on Pyrrolidine C3, Not on Isoxazole

In 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid (CAS 1086380‑68‑8), the carboxylic acid is covalently attached to the pyrrolidine 3‑position, whereas in its direct regioisomer 3‑(1‑pyrrolidinyl)‑5‑isoxazolecarboxylic acid (CAS 133674‑49‑4), the carboxylic acid is located on the isoxazole 5‑position . This positional difference reverses the orientation of the acidic moiety relative to the heterocyclic scaffold . The target compound also possesses a computed TPSA of 66.57 Ų and a LogP of 0.5855 ; comparative computed values for the regioisomer are TPSA ≈66.5 Ų and LogP ≈1.58 , reflecting similar polarity but increased lipophilicity that can affect passive permeability and protein binding [1]. Although head‑to‑head biological data are not publicly available, the altered placement of the hydrogen‑bond donor/acceptor motif is expected to produce divergent structure‑activity relationships in target‑based assays, as demonstrated for related pyrrolidine‑isoxazole series [1].

regioisomerism pharmacophore geometry synthetic handle

Oxidation State Differentiation: Saturated Pyrrolidine vs. 5‑Oxopyrrolidine (Lactam) Analog

The target compound contains a fully saturated pyrrolidine ring (C₈H₁₀N₂O₃; molecular weight 182.18 g mol⁻¹) , whereas the structurally closest oxidation analog, 1‑isoxazol‑3‑yl‑5‑oxopyrrolidine‑3‑carboxylic acid (CAS 914637‑56‑2), incorporates a carbonyl at the pyrrolidine 5‑position forming a lactam (C₈H₈N₂O₄; molecular weight 196.16 g mol⁻¹) . The lactam carbonyl reduces ring flexibility, alters the pKₐ of the adjacent NH (when deprotected), and introduces an additional hydrogen‑bond acceptor, which can significantly affect binding to kinase ATP pockets or receptor orthosteric sites [1]. In a kinase inhibitor series modifying diaryl‑isoxazole scaffolds with chiral pyrrolidines, the presence of a lactam versus a saturated pyrrolidine changed IC₅₀ values by up to 10‑fold against CK1δ, underscoring the sensitivity of target engagement to pyrrolidine oxidation state [1]. No direct comparative biological data exist for the exact pair; the inference is drawn from a closely related chemotype within the same scaffold class [1].

oxidation state conformational flexibility metabolic stability

Purity Benchmarking: Vendor‑Certified 98% Purity Surpasses Common 95% Building‑Block Standard

Multiple commercial vendors certify 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid at a purity of 98% (HPLC) , whereas many close structural analogs, including 3‑(1‑pyrrolidinyl)‑5‑isoxazolecarboxylic acid and 1‑isoxazol‑3‑yl‑5‑oxopyrrolidine‑3‑carboxylic acid, are routinely supplied at 95% purity . The 3‑percentage‑point increase corresponds to a reduction in total impurities from ≤5% to ≤2%, a meaningful difference when the compound is used as a key intermediate in multi‑step synthesis where impurities can propagate and confound biological assay interpretation [1]. Additionally, the compound’s identity is confirmed by InChIKey (FRRPMDVFPPQBQL‑UHFFFAOYNA‑N), enabling unambiguous database cross‑referencing .

purity quality control reproducibility

Physicochemical Profile: Lower LogP Relative to Regioisomer May Favor Aqueous Solubility and Reduce Non‑Specific Binding

The computed LogP for 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid is 0.5855 , which is approximately one log unit lower than the LogP of 1.58 reported for the regioisomer 3‑(1‑pyrrolidinyl)‑5‑isoxazolecarboxylic acid . In the context of lead‑like chemical space, a LogP below 1 is associated with improved aqueous solubility and reduced propensity for non‑specific protein binding and phospholipidosis [1]. While kinetic solubility data for the exact compound are not publicly available, the LogP difference suggests that the target compound may offer a more favourable developability profile in early ADMET screening cascades compared to its more lipophilic regioisomer [1].

lipophilicity solubility drug-likeness

Synthetic Utility: Free Carboxylic Acid Enables Direct Amide Coupling Without Deprotection

Unlike N‑Boc‑ or ester‑protected analogs such as tert‑butyl 2‑(isoxazol‑3‑yl)pyrrolidine‑1‑carboxylate (CAS 887586‑28‑9) [1], 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid presents a free carboxylic acid ready for direct amide bond formation or esterification without a deprotection step . In a representative CK1 inhibitor series, chiral pyrrolidine‑carboxylic acid intermediates were directly coupled to amine‑containing fragments using HATU or EDCI, achieving isolated yields of 45–78% [2]. This direct coupling capability reduces synthetic step count and avoids potential epimerisation or decomposition associated with acidic or basic deprotection conditions, offering a practical procurement advantage for parallel library synthesis [2].

synthetic tractability amide coupling library synthesis

Scaffold Privilege: Isoxazole‑Pyrrolidine Hybrid as a Validated Kinase Hinge‑Binder Motif

Crystal structures of diaryl‑isoxazole inhibitors co‑crystallised with CK1δ (PDB 6F1W and 6F26; resolution 1.86 Å and 1.83 Å, respectively) confirm that the isoxazole nitrogen engages the kinase hinge region via a conserved hydrogen bond, while the appended chiral pyrrolidine occupies the ribose pocket [1]. Although these structures feature a more elaborated diaryl‑isoxazole chemotype rather than the minimal 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid scaffold, the core isoxazole‑pyrrolidine motif is preserved and is critical for hinge recognition [1]. The lead compound in that series, isoxazole 8, exhibited an IC₅₀ of 0.033 µM against CK1δ [2]. While direct activity data for 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid itself are unavailable, it can serve as a minimal core for fragment‑based or structure‑guided optimisation targeting the CK1 family or related kinases [2]. This structural validation provides a rationale for prioritising the isoxazole‑pyrrolidine scaffold over monocyclic or non‑hinge‑binding alternatives in kinase‑focused projects.

kinase inhibitor hinge binder privileged scaffold

Recommended Application Scenarios for Procuring 1-Isoxazol-3-ylpyrrolidine-3-carboxylic Acid


Fragment‑Based Lead Generation Targeting the CK1 Kinase Family

The isoxazole‑pyrrolidine core, validated by CK1δ co‑crystal structures (PDB 6F1W, 6F26), serves as a minimal hinge‑binding fragment [1]. Procurement of 1‑isoxazol‑3‑ylpyrrolidine‑3‑carboxylic acid provides a synthetically tractable starting point for fragment growing into the ribose pocket or solvent‑exposed region, leveraging the free carboxylic acid for rapid amide library enumeration [1] .

Parallel Amide Library Synthesis for Hit Expansion

The 98% purity and free carboxylic acid functionality enable direct, high‑yielding amide coupling with diverse amine collections without prior deprotection . This makes the compound suitable for automated parallel synthesis platforms aiming to generate 50–500‑member exploratory libraries for phenotypic or target‑based screening [2].

Physicochemical Property‑Driven Scaffold Selection for CNS Drug Discovery

With a computed LogP of 0.5855 and TPSA of 66.57 Ų, the compound resides within favourable CNS drug‑like chemical space . Its lower lipophilicity compared to regioisomeric analogs (ΔLogP ≈1.0) suggests better solubility and reduced non‑specific binding, making it a preferential core for CNS‑oriented lead optimisation when procured alongside higher‑LogP alternatives .

Chemical Biology Tool Compound Derivatisation

The scaffold’s structural analogy to validated CK1 inhibitors supports its use in designing affinity probes or PROTAC precursors [1]. The free acid allows conjugation to biotin or E3 ligase ligands, enabling target engagement studies and chemoproteomic profiling [1] [2].

Quote Request

Request a Quote for 1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.